molecular formula C14H15NS B14023477 4-(Benzylthio)-2-methylaniline

4-(Benzylthio)-2-methylaniline

Cat. No.: B14023477
M. Wt: 229.34 g/mol
InChI Key: VRYXAKDSWJEOJQ-UHFFFAOYSA-N
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Description

4-(BENZYLSULFANYL)-2-METHYLANILINE is an organic compound that features a benzylsulfanyl group attached to a 2-methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFANYL)-2-METHYLANILINE typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chlorobenzylsulfanyl with 2-methylaniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLSULFANYL)-2-METHYLANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nitric acid, sulfuric acid, halogens (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFANYL)-2-METHYLANILINE varies depending on its application. For instance, its antimalarial activity is believed to involve the inhibition of hemozoin formation in Plasmodium species. This inhibition disrupts the parasite’s ability to detoxify free heme, leading to its death . The compound’s antibacterial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(BENZYLSULFANYL)-2-METHYLANILINE is unique due to its specific combination of a benzylsulfanyl group and a 2-methylaniline structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

4-benzylsulfanyl-2-methylaniline

InChI

InChI=1S/C14H15NS/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3

InChI Key

VRYXAKDSWJEOJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=CC=CC=C2)N

Origin of Product

United States

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